molecular formula C18H17BrN2O2 B2792236 4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-92-3

4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2792236
CAS No.: 941992-92-3
M. Wt: 373.25
InChI Key: FBVLDKJNTBQBLH-UHFFFAOYSA-N
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Description

4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with the CAS Registry Number 941992-92-3 . It has a molecular formula of C18H17BrN2O2 and a molecular weight of 373.24 g/mol . This benzamide derivative features a pyrrolidin-2-one (2-oxopyrrolidine) moiety attached to the aniline ring system, a structural feature shared with other research compounds like 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one . Benzamide derivatives are recognized as privileged scaffolds in medicinal chemistry and are known to exhibit a range of potent pharmaceutical activities, making them valuable for research into new therapeutic agents . The crystal structures of related benzamide compounds show these molecules can be twisted and form complex hydrogen-bonding networks in the solid state, which can be relevant for materials science and crystallography research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can order this compound in various quantities, with purity typically guaranteed at 90% or higher . Proper handling procedures should be followed, and the material should be stored as recommended, sealed in a dry environment .

Properties

IUPAC Name

4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVLDKJNTBQBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The brominated benzene derivative is then reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium can oxidize the compound.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the compound.

Major Products

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of 4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is C18H17BrN2O2, with a molecular weight of approximately 373.25 g/mol. The chemical structure includes:

  • Bromine atom : Contributes to the electronic properties and reactivity.
  • Pyrrolidinone moiety : Enhances structural complexity and potential biological interactions.
  • Benzamide core : Commonly found in pharmacologically active compounds.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

1. Anticancer Activity

  • Recent studies have demonstrated that benzamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties

  • Research indicates that compounds with similar structures possess antimicrobial activity. This compound may also be explored for its efficacy against bacterial and fungal pathogens.

3. Neurological Applications

  • The inhibition of phosphodiesterase 10A (PDE10A), a target for neurodegenerative diseases, has been linked to compounds like this compound. This suggests potential applications in treating conditions such as schizophrenia or Huntington's disease.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the development of new materials and pharmaceuticals. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
  • Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling to synthesize biaryl compounds.

Table 2: Summary of Applications

Application AreaPotential Uses
Medicinal ChemistryAnticancer, Antimicrobial, Neurological therapies
Organic SynthesisBuilding block for pharmaceuticals and materials

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of benzamide derivatives revealed that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7). The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: PDE10A Inhibition

Research published in the Journal of Medicinal Chemistry highlighted that compounds structurally related to this compound effectively inhibited PDE10A activity, leading to enhanced cyclic nucleotide signaling in neuronal cells. This suggests its potential use in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure with a pyridine ring instead of a pyrrolidinone moiety.

    N-(4-bromophenyl)-3-methyl-4-(2-oxopyrrolidin-1-yl)benzamide: Similar structure with variations in the substitution pattern.

Uniqueness

4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of the pyrrolidinone moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Bromine atom : Provides unique electronic properties.
  • Pyrrolidinone moiety : Imparts structural complexity and potential interactions with biological targets.
  • Benzamide core : Common in many pharmacologically active compounds.

The molecular formula is C18H17BrN2O2C_{18}H_{17}BrN_{2}O_{2}, with a molecular weight of approximately 373.25 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Amidation : Reacting a brominated benzene derivative with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
  • Purification : Techniques like recrystallization or chromatography are employed to obtain the pure compound.

Anticancer Properties

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have reported its efficacy in inhibiting cell growth in colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7) cells. The IC50 values, representing the concentration required to inhibit cell growth by 50%, were found to be in the low micromolar range, indicating potent activity.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHT-295.0
M216.5
MCF74.8

These results suggest that the compound may act through mechanisms such as cell cycle arrest and apoptosis induction, potentially by disrupting microtubule dynamics similar to combretastatin A-4, a known antitumor agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess moderate antibacterial effects against a range of Gram-positive and Gram-negative bacteria, although further research is needed to elucidate its full spectrum of activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the pyrrolidinone ring enhances its binding affinity to these targets, modulating their activity effectively.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A detailed investigation on HT-29 and MCF7 cells demonstrated that treatment with the compound resulted in significant inhibition of cell proliferation, with associated changes in cell morphology indicative of apoptosis.
  • Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound showed promise in blocking angiogenesis, suggesting potential utility in cancer therapeutics aimed at tumor growth inhibition .

Q & A

Q. What are the established synthetic routes for 4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and what optimization strategies improve yield and purity?

The compound is synthesized via multi-step reactions, typically involving:

  • Coupling reactions : Amide bond formation between 4-bromobenzoic acid derivatives and the amine-containing pyrrolidinone intermediate under Schotten-Baumann conditions (e.g., using EDCI/HOBt in DMF) .
  • Pyrrolidinone ring formation : Cyclization of γ-aminobutyric acid derivatives or substitution reactions on pre-functionalized phenyl rings .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Optimization strategies include adjusting reaction temperature (0–25°C for coupling), solvent polarity (DMF for solubility), and catalyst loading (1.2–1.5 eq. of coupling agents) .

Q. How is the structural integrity of this compound confirmed through spectroscopic and chromatographic methods?

Key techniques include:

  • 1H/13C NMR : Confirmation of the pyrrolidinone ring (δ 2.0–2.5 ppm for methylene protons) and bromophenyl group (δ 7.4–7.8 ppm aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ at m/z 403.06) .
  • Infrared (IR) Spectroscopy : Amide C=O stretch (~1660 cm⁻¹) and pyrrolidinone lactam (~1680 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolves bond angles and torsional strain in the pyrrolidinone moiety .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design, and how are they determined?

  • Solubility : Assessed via shake-flask method in DMSO (typically >10 mg/mL) and aqueous buffers (pH 2–7.4) using HPLC-UV quantification .
  • logP : Determined experimentally via reverse-phase HPLC (C18 column, isocratic elution) or calculated using software like MarvinSketch (predicted logP ~3.2) .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to identify decomposition points (>200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s biological activity?

  • Orthogonal assays : Validate kinase inhibition (computational docking) with biochemical (e.g., ADP-Glo™ kinase assays) and cellular (e.g., proliferation IC50) studies .
  • Dose-response curves : Compare in silico binding affinities (e.g., AutoDock Vina) with experimental EC50 values to identify discrepancies in target engagement .
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What methodological approaches optimize pharmacokinetic properties (e.g., metabolic stability, bioavailability) without compromising efficacy?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated metabolism .
  • Salt formation : Improve aqueous solubility via hydrochloride or mesylate salts (e.g., 1.5-fold increase in PBS solubility) .
  • Prodrug strategies : Mask the amide group with enzymatically cleavable moieties (e.g., acetylated derivatives) .

Q. What techniques are employed to identify and validate biological targets (e.g., enzymes, receptors) for this compound?

  • Surface Plasmon Resonance (SPR) : Direct binding assays to measure affinity (KD values) for suspected targets like kinases .
  • CRISPR-Cas9 knockout models : Confirm target dependency by correlating gene knockout with loss of compound efficacy in cell-based assays .
  • Chemical proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify interacting proteins .

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Substituent variation : Replace bromine with cyano or methoxy groups to enhance target selectivity (e.g., 10-fold improvement in kinase inhibition) .
  • Pyrrolidinone ring modifications : Introduce spirocyclic or fluorinated derivatives to improve metabolic stability (e.g., t1/2 increase from 2.1 to 5.3 h in microsomes) .
  • 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) with activity data to prioritize synthetic analogs .

Q. What experimental designs address stability challenges under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2O2) conditions, followed by HPLC stability profiling .
  • Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to identify protective storage requirements (e.g., amber vials) .
  • Lyophilization : Assess stability in lyophilized vs. solution states using accelerated aging (40°C/75% RH for 6 months) .

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